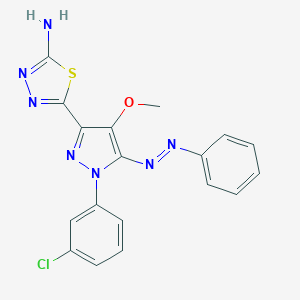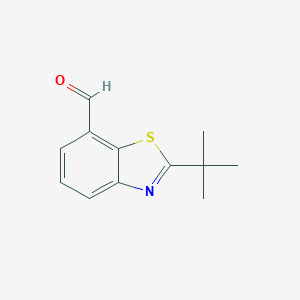
2-(2-Pyridyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridyl)propanal is an organic compound that is widely used in scientific research. It is also known as 2-pyridylacetaldehyde or PPA. It is a yellowish liquid with a strong odor and is soluble in water, ethanol, and ether.
Mecanismo De Acción
The mechanism of action of 2-(2-Pyridyl)propanal is not fully understood. However, it is believed to act as a chelating agent by forming a complex with metal ions such as copper, iron, and zinc. This complexation can lead to changes in the electronic structure of the metal ion, resulting in altered reactivity and catalytic activity.
Biochemical and Physiological Effects:
2-(2-Pyridyl)propanal has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Pyridyl)propanal in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biological imaging. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
There are many future directions for research involving 2-(2-Pyridyl)propanal. One area of interest is its potential as a therapeutic agent for various diseases such as neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation. Finally, its use as a fluorescent probe for biological imaging could be further explored.
Conclusion:
In conclusion, 2-(2-Pyridyl)propanal is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its preparation.
Métodos De Síntesis
2-(2-Pyridyl)propanal can be synthesized through various methods. The most common method is the condensation reaction between pyridine-2-carboxaldehyde and acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction between pyridine-2-carboxylic acid and acetaldehyde in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-(2-Pyridyl)propanal has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis to synthesize various compounds such as pyridine derivatives, heterocyclic compounds, and chiral ligands. It is also used in the preparation of metal complexes for catalysis and as a fluorescent probe for biological imaging.
Propiedades
Número CAS |
162895-00-3 |
|---|---|
Nombre del producto |
2-(2-Pyridyl)propanal |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3 |
Clave InChI |
JRVRZALNDCUKBN-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=CC=N1 |
SMILES canónico |
CC(C=O)C1=CC=CC=N1 |
Sinónimos |
2-Pyridineacetaldehyde,alpha-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



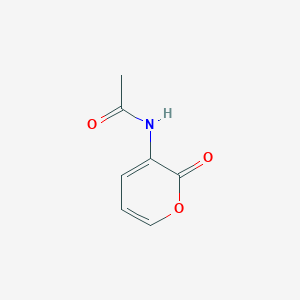
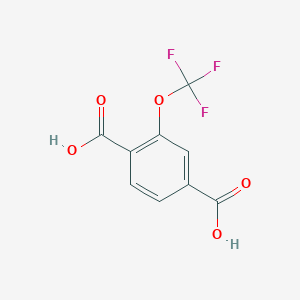
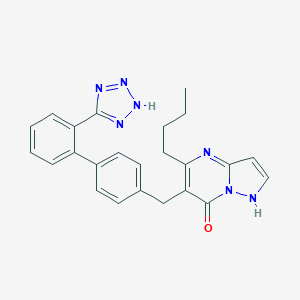
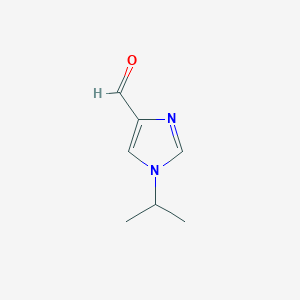
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)


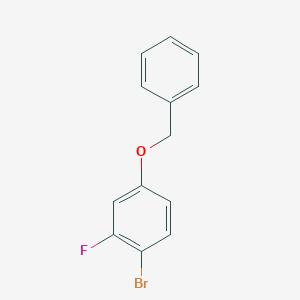
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
